
N-(4,5,6,7-tetrahydro-1-benzothiophen-4-ylidene)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,5,6,7-tetrahydro-1-benzothiophen-4-ylidene)hydroxylamine is a chemical compound with the molecular formula C8H9NOS. . This compound is a member of the benzothiophene family, which is characterized by a fused ring structure containing both benzene and thiophene rings. It is used as an intermediate in organic synthesis and has applications in pharmaceuticals, agrochemicals, and dyestuffs .
Preparation Methods
The synthesis of N-(4,5,6,7-tetrahydro-1-benzothiophen-4-ylidene)hydroxylamine typically involves the reaction of 6,7-dihydrobenzo[b]thiophen-4(5H)-one with hydroxylamine . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity .
Chemical Reactions Analysis
N-(4,5,6,7-tetrahydro-1-benzothiophen-4-ylidene)hydroxylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxime group is replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(4,5,6,7-tetrahydro-1-benzothiophen-4-ylidene)hydroxylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and dyestuffs, where it serves as a key intermediate.
Mechanism of Action
The mechanism of action of N-(4,5,6,7-tetrahydro-1-benzothiophen-4-ylidene)hydroxylamine involves its interaction with specific molecular targets. For example, it has been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a role in necroptosis, a form of programmed cell death . The compound’s effects are mediated through its binding to the active site of the enzyme, thereby blocking its activity and preventing downstream signaling pathways.
Comparison with Similar Compounds
N-(4,5,6,7-tetrahydro-1-benzothiophen-4-ylidene)hydroxylamine is unique compared to other similar compounds due to its specific structure and reactivity. Similar compounds include:
6,7-dihydrobenzo[b]thiophen-4(5H)-one: This compound lacks the oxime group and has different reactivity and applications.
4-oximino-4,5,6,7-tetrahydrothianaphthene: This compound has a similar structure but different substituents, leading to variations in its chemical behavior. The uniqueness of this compound lies in its specific oxime group, which imparts distinct chemical properties and reactivity.
Properties
Molecular Formula |
C8H9NOS |
|---|---|
Molecular Weight |
167.23 g/mol |
IUPAC Name |
N-(6,7-dihydro-5H-1-benzothiophen-4-ylidene)hydroxylamine |
InChI |
InChI=1S/C8H9NOS/c10-9-7-2-1-3-8-6(7)4-5-11-8/h4-5,10H,1-3H2 |
InChI Key |
JMHKHQOLEYGCNT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CS2)C(=NO)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




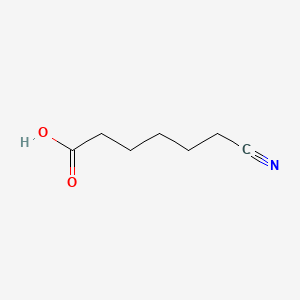
![1,2-Ethanediamine, N-[2-(4-morpholinyl)ethyl]-](/img/structure/B1265823.png)

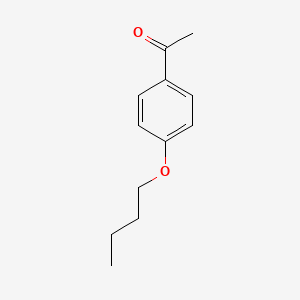

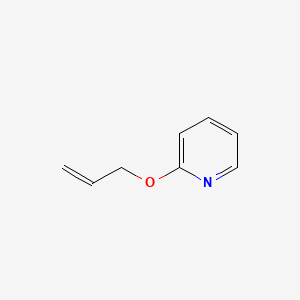
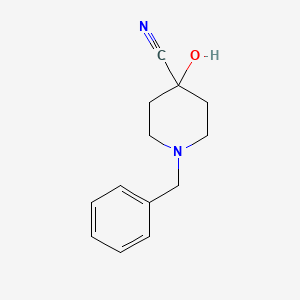
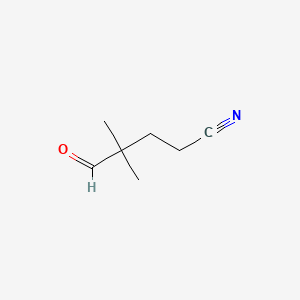


![4-[(Aminocarbonyl)amino]benzoic acid](/img/structure/B1265840.png)

